molecular formula C12H14O4 B13690721 Benzyl 2-hydroxy-3-oxopentanoate

Benzyl 2-hydroxy-3-oxopentanoate

Cat. No.: B13690721
M. Wt: 222.24 g/mol
InChI Key: KIAMTPLJHWXRDD-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-3-oxopentanoate is an ester derivative characterized by a benzyl group attached to a pentanoate chain featuring hydroxyl (-OH) and oxo (=O) functional groups at positions 2 and 3, respectively. The hydroxyl and oxo groups may influence its reactivity, solubility, and biological activity compared to simpler benzoate esters .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

benzyl 2-hydroxy-3-oxopentanoate

InChI

InChI=1S/C12H14O4/c1-2-10(13)11(14)12(15)16-8-9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3

InChI Key

KIAMTPLJHWXRDD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-hydroxy-3-oxopentanoate typically involves the esterification of 2-hydroxy-3-oxopentanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process. the reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques. The choice of solvents and catalysts may also be adjusted to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-hydroxy-3-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzyl 2-hydroxy-3-oxopentanoic acid or benzyl 2-oxo-3-pentanoic acid.

    Reduction: Benzyl 2-hydroxy-3-pentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-hydroxy-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-hydroxy-3-oxopentanoate involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of specific enzymes. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Benzyl 2-hydroxy-3-oxopentanoate shares a benzyl ester backbone with compounds like benzyl benzoate (BB) and methyl benzoate but differs in substituents and chain length. Key structural analogs from the evidence include:

Compound CAS # Functional Groups Notable Properties/Applications
Benzyl benzoate (BB) Not provided Benzyl ester Scabies treatment (87% cure rate)
Methyl benzoate 93-58-3 Methyl ester Fragrance, solvent
Phenyl benzoate 93-99-2 Phenyl ester Polymer additive
Isopropyl benzoate 939-48-0 Branched alkyl ester Cosmetic formulations

Pharmacological and Therapeutic Profiles

  • Benzyl benzoate (BB) : Demonstrates 87% efficacy in scabies treatment, though it may cause transient burning in 24% of patients . Its mechanism involves direct acaricidal activity.

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound may improve water solubility relative to BB, which is lipophilic and used topically .
  • Stability: The oxo group could predispose the compound to keto-enol tautomerism, affecting its stability under acidic or basic conditions .

Research Findings and Implications

  • BB’s Efficacy : highlights BB’s superiority over permethrin in scabies treatment, emphasizing the role of ester functionality in acaricidal activity .
  • Synthetic Flexibility: Methods in –3 demonstrate the feasibility of synthesizing complex esters with amino and oxo groups, suggesting analogous routes for this compound .
  • Regulatory Context: Benzoate esters like methyl and isopropyl benzoate are widely regulated for safety, indicating a framework for future evaluations of this compound .

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